molecular formula C21H19NO4S2 B11669459 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate

Cat. No.: B11669459
M. Wt: 413.5 g/mol
InChI Key: QIRIIKZUOKPRFW-LDADJPATSA-N
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Description

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidinone ring, a methoxyphenyl group, and a methylbenzoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate typically involves the condensation of appropriate thiazolidinone derivatives with methoxyphenyl and methylbenzoate precursors. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product. Common reagents include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to enhance the efficiency and yield of the reaction. These catalysts are preferred due to their recoverability and reusability, which minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate lies in its specific structural features, such as the combination of a thiazolidinone ring with methoxyphenyl and methylbenzoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H19NO4S2

Molecular Weight

413.5 g/mol

IUPAC Name

[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methylbenzoate

InChI

InChI=1S/C21H19NO4S2/c1-4-22-19(23)18(28-21(22)27)12-14-8-9-16(17(11-14)25-3)26-20(24)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3/b18-12+

InChI Key

QIRIIKZUOKPRFW-LDADJPATSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)OC)SC1=S

Origin of Product

United States

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